

# Rubidium Carbonate vs. Cesium Carbonate in Perovskite Solar Cells: A Comparative Guide

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Compound of Interest		
Compound Name:	Rubidium carbonate	
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In the rapidly advancing field of perovskite solar cells (PSCs), the strategic incorporation of alkali metal compounds has emerged as a important technique for enhancing device performance and stability. Among these, **rubidium carbonate** (Rb2CO3) and cesium carbonate (Cs2CO3) have garnered significant attention as effective interface modifiers and additives. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers in selecting the optimal compound for their specific applications.

## **Executive Summary**

Both rubidium and cesium carbonates play a crucial role in improving the efficiency and longevity of perovskite solar cells. They are primarily used to passivate defects at the interfaces, particularly at the junction between the electron transport layer (ETL) and the perovskite absorber layer. This passivation reduces non-radiative recombination, a major source of efficiency loss.

Experimental evidence suggests that while both carbonates are beneficial, **rubidium carbonate** may offer a slight edge in performance enhancement due to its optimal ionic size, which allows for effective mitigation of oxygen vacancies at the ETL surface without introducing significant steric hindrance.

## **Performance Comparison**



The following table summarizes the key performance metrics of perovskite solar cells treated with **rubidium carbonate** and cesium carbonate, as reported in various studies. It is important to note that direct head-to-head comparisons in identical device architectures are limited, and performance can vary based on the specific perovskite composition and fabrication process.

Additive/ Treatmen t	Perovskit e Composit ion	Voc (V)	Jsc (mA/cm²)	FF (%)	PCE (%)	Referenc e
Control (No Carbonate)	(Not specified)	-	-	-	20.11	[1][2]
Rubidium Carbonate (Rb2CO3)	(Not specified)	-	-	-	22.10	[1][2]
Control (FAMA- based)	FA0.85MA 0.15Pbl2.5 5Br0.45	-	-	-	17.1	
Cesium- incorporate d (FAMA- Cs)	FA0.80MA 0.15Cs0.05 Pbl2.55Br0 .45	-	-	-	19.4	_
Rubidium- incorporate d (FAMA- Rb)	FA0.80MA 0.15Rb0.0 5Pbl2.55Br 0.45	-	-	-	19.6	_
Control (No Cs2CO3)	(Not specified)	1.15	22.83	75	19.8	_
Cesium Carbonate (Cs2CO3)	(Not specified)	1.19	24.49	78	22.9	

## **Mechanism of Action**



Alkali metal carbonates, when introduced at the interface between the electron transport layer (ETL) such as tin oxide (SnO2) and the perovskite layer, play a critical role in defect passivation. Theoretical and experimental studies have shown that these carbonates can effectively mitigate oxygen vacancies (VO) on the SnO2 surface.[1][2]

The general mechanism can be visualized as follows:



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Mechanism of Interface Passivation by Alkali Carbonates.

**Rubidium Carbonate**: Theoretical calculations suggest that the effectiveness of alkali carbonates in mitigating oxygen vacancies increases with the size of the alkali cation.[1] However, for cesium, which is larger than rubidium, increased steric hindrance can diminish its effectiveness.[1] Experimental results have highlighted the crucial role of Rb2CO3 in actively passivating these vacancies, forming a robust bond with the SnO2, and facilitating the diffusion of Rb+ ions into the perovskite layer.[1][2] This leads to enhanced charge extraction and a reduction in deep-level trap states.[1]

Cesium Carbonate: Cesium carbonate is also an effective interface modifier. It can improve electron extraction and adjust the light field distribution within the device. The incorporation of Cs2CO3 between the transparent conductive oxide (e.g., ITO) and the ETL has been shown to significantly improve the short-circuit current density (Jsc), open-circuit voltage (Voc), and fill factor (FF).

## **Experimental Protocols**

The following are generalized experimental protocols for the fabrication of perovskite solar cells incorporating **rubidium carbonate** or cesium carbonate as an interface layer.

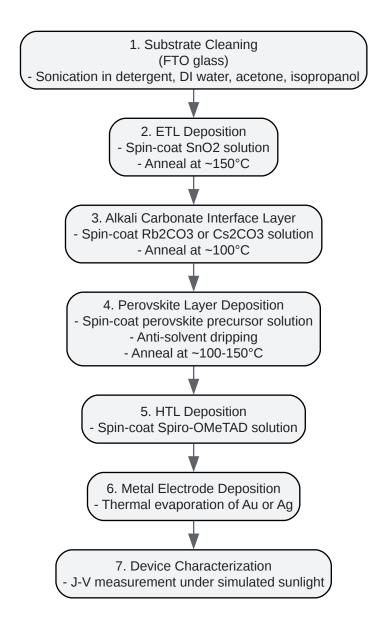


## **Materials and Reagents:**

- Substrates: Fluorine-doped tin oxide (FTO) coated glass
- ETL Precursor: Tin (IV) oxide (SnO2) colloidal dispersion
- Alkali Carbonate Solutions: Rubidium carbonate (Rb2CO3) or Cesium carbonate (Cs2CO3) dissolved in a suitable solvent (e.g., deionized water or ethanol) to a specific concentration (e.g., 0.5 mg/mL).
- Perovskite Precursors: A mixture of lead halides (e.g., PbI2, PbBr2) and organic cations (e.g., formamidinium iodide - FAI, methylammonium bromide - MABr) in a solvent like DMF:DMSO.
- Hole Transport Layer (HTL): Spiro-OMeTAD solution in chlorobenzene with additives like Li-TFSI and tBP.
- Metal Electrode: Gold (Au) or Silver (Ag)

## **Device Fabrication Workflow:**





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General Experimental Workflow for PSC Fabrication.

#### Step-by-Step Fabrication Procedure:

- Substrate Preparation: FTO-coated glass substrates are sequentially cleaned by ultrasonication in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each. The substrates are then dried with a nitrogen stream and treated with UV-Ozone for 15 minutes.
- Electron Transport Layer (ETL) Deposition: A layer of SnO2 is deposited onto the cleaned
   FTO substrate by spin-coating the colloidal dispersion at approximately 3000-5000 rpm for



30 seconds. The film is then annealed at around 150°C in air for 30 minutes.

- Alkali Carbonate Interfacial Modification:
  - A solution of either Rb2CO3 or Cs2CO3 (e.g., 0.5 mg/mL in deionized water) is spincoated onto the SnO2 layer at a similar speed for 30 seconds.
  - The substrate is then annealed at approximately 100°C for 10 minutes to remove the solvent.
- Perovskite Absorber Layer Deposition:
  - Inside a nitrogen-filled glovebox, the perovskite precursor solution is spin-coated onto the carbonate-treated ETL. This is typically a two-step process with a low speed (e.g., 1000 rpm) for a few seconds followed by a high speed (e.g., 4000-6000 rpm) for 20-30 seconds.
  - During the high-speed step, an anti-solvent (e.g., chlorobenzene or ethyl acetate) is dripped onto the spinning substrate to induce rapid crystallization.
  - The film is then annealed on a hotplate at a temperature between 100°C and 150°C for 10-30 minutes.
- Hole Transport Layer (HTL) Deposition: The Spiro-OMeTAD solution is spin-coated onto the perovskite layer at approximately 4000 rpm for 30 seconds.
- Metal Electrode Deposition: Finally, a top metal electrode (typically 80-100 nm of gold or silver) is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.
- Characterization: The current density-voltage (J-V) characteristics of the completed devices are measured under simulated AM 1.5G solar illumination (100 mW/cm²).

## Conclusion

Both **rubidium carbonate** and cesium carbonate are highly effective materials for enhancing the performance of perovskite solar cells through interfacial modification. The choice between them may depend on the specific perovskite composition, the ETL material, and the overall device architecture.



- **Rubidium Carbonate** shows significant promise due to its ability to effectively passivate oxygen vacancies at the ETL interface with minimal steric hindrance, leading to substantial improvements in power conversion efficiency.[1][2]
- Cesium Carbonate is also a robust choice, demonstrating its capability to boost all key
  photovoltaic parameters by improving charge extraction and optimizing the optical properties
  of the device.

For researchers aiming to push the efficiency limits of their devices, a comparative study of both carbonates within their specific system is recommended. However, based on the current understanding of the underlying mechanisms, **rubidium carbonate** presents a compelling option for achieving top-tier performance in perovskite solar cells.

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